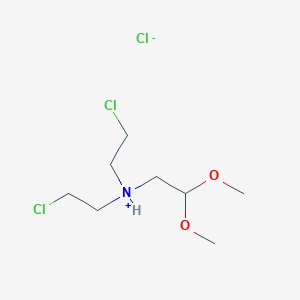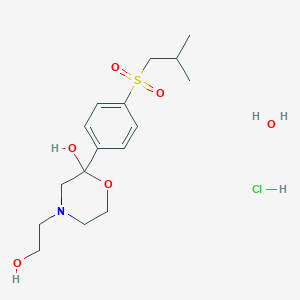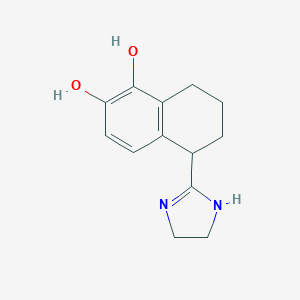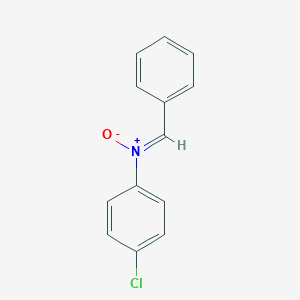
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-, also known as PCPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a type of nitrone, which is a class of organic compounds that contain a nitrogen-oxygen double bond and a carbon-nitrogen double bond. PCPN is a highly reactive compound that has been found to exhibit various biochemical and physiological effects.
科学研究应用
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been studied extensively in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used as a reagent for the synthesis of various compounds, including oximes, isoxazoles, and pyrazoles. In medicinal chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used to trap and study free radicals and reactive oxygen species.
作用机制
The mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is not fully understood, but it is believed to involve the formation of a stable adduct with free radicals and reactive oxygen species. The adduct formation prevents these species from damaging cellular components, such as proteins and DNA, and thereby protects the cells from oxidative stress.
Biochemical and physiological effects:
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been shown to protect neuronal cells from oxidative stress-induced cell death and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using Nitrone, N-(p-chlorophenyl)-alpha-phenyl- in lab experiments include its high reactivity, stability, and selectivity towards free radicals and reactive oxygen species. However, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a highly toxic compound and requires careful handling and disposal. Additionally, the synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a multi-step process that requires specialized equipment and expertise.
未来方向
Future research on Nitrone, N-(p-chlorophenyl)-alpha-phenyl- could focus on its potential applications in the treatment of neurodegenerative diseases, as well as its use as a reagent for the synthesis of novel compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- and to explore its potential applications in other fields of research, such as materials science and environmental chemistry.
In conclusion, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a synthetic compound that has shown great potential in various fields of research. Its high reactivity and selectivity towards free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress and its role in various diseases. However, the toxic nature of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- involves the reaction of p-chlorobenzaldehyde with alpha-phenylhydroxylamine in the presence of a catalyst. The reaction results in the formation of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
19865-58-8 |
|---|---|
分子式 |
C31H26ClNO4 |
分子量 |
231.68 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H/b15-10- |
InChI 键 |
SQFOKZCBFNORNB-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |
SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



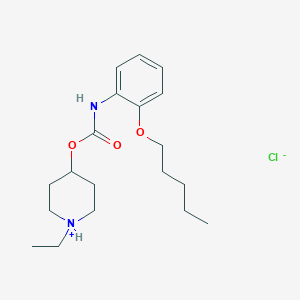


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

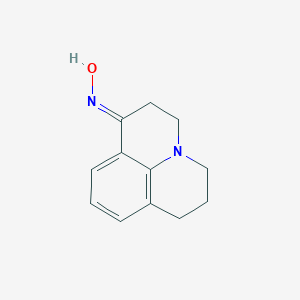
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
